4-Methylidene-2-oxaspiro[4.4]nonan-1-one
Description
Properties
CAS No. |
57429-72-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methylidene-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H12O2/c1-7-6-11-8(10)9(7)4-2-3-5-9/h1-6H2 |
InChI Key |
REJDHDCXAKFMSM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC(=O)C12CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-methylidene-2-oxaspiro[4.4]nonan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of diol or dicarboxylic acid precursors under acidic/basic conditions (e.g., H₂SO₄ or NaOH at 80–120°C) . Alternative routes involve biocatalytic approaches, such as using engineered aldolases (e.g., KPHMT I202A/I212A) to achieve stereoselective aldol additions, yielding enantiomerically pure derivatives (43–68% yield) . Purification typically involves recrystallization or column chromatography.
- Key Variables : Catalyst choice, temperature, and solvent polarity significantly impact cyclization efficiency. For enzymatic methods, pH and substrate specificity are critical .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated for analogous spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, R factor = 0.059) . Complementary methods include:
- NMR : ¹H/¹³C NMR to identify methylidene protons (δ ~5.0–5.5 ppm) and spiro carbon environments.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., m/z 140.18 for the base structure) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound derivatives in osteoclast inhibition?
- Experimental Design :
- In Vitro : TRAP-staining assays on RAW264.7-derived osteoclasts to quantify inhibition (IC₅₀ values). Derivatives like E197 (4-chlorobenzyl-substituted) show sub-micromolar activity by disrupting RANKL signaling .
- In Vivo : Ovariectomized mouse models to evaluate bone loss prevention (e.g., 10 mg/kg/day dosing for 8 weeks, micro-CT analysis) .
- Mechanistic Insight : The methylidene group enhances electrophilicity, enabling covalent binding to cysteine residues in cathepsin K or NF-κB pathway targets .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the methylidene position .
- Molecular Dynamics : Simulate hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) using software like GROMACS .
Q. What strategies improve enantioselectivity in the synthesis of spirocyclic derivatives?
- Approaches :
- Chiral Catalysts : Use of Rh(II)-BOX complexes for asymmetric cyclopropanation (e.g., 90% ee achieved for related spiroketones) .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., CAL-B in tert-butanol) to separate enantiomers .
Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?
- SAR Studies :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl on benzyl) enhance osteoclast inhibition by 10-fold compared to unsubstituted analogs .
- Spiro Ring Size : Expanding to spiro[4.5] systems reduces activity due to steric hindrance at target sites .
Methodological Challenges
Q. What analytical challenges arise in characterizing spirocyclic compounds, and how are they resolved?
- Issues :
- Isotopic Peaks : Deuterated analogs (e.g., 2,2-dideuteriospiro[4.4]nonan-1-one) require high-resolution MS to distinguish % deuteration (e.g., 88% dideuterated via NaOCH₃/D₂O exchange) .
- Crystallization : Low solubility in polar solvents necessitates vapor diffusion with hexane/ethyl acetate mixtures .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Optimization :
- Continuous Flow Systems : Reduce side reactions (e.g., polymerization) via precise temperature control (ΔT ±2°C) .
- In Situ Monitoring : Use PAT tools (e.g., ReactIR) to track cyclization intermediates and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
